molecular formula C13H11NO4S B12535540 1-(Nitromethylsulfonyl)-4-phenylbenzene CAS No. 653588-42-2

1-(Nitromethylsulfonyl)-4-phenylbenzene

Cat. No.: B12535540
CAS No.: 653588-42-2
M. Wt: 277.30 g/mol
InChI Key: MHRLCMUCLWDTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Nitromethylsulfonyl)-4-phenylbenzene is an organic compound characterized by a nitromethylsulfonyl group attached to a benzene ring with a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Nitromethylsulfonyl)-4-phenylbenzene typically involves the reaction of 4-phenylbenzene with nitromethylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions for several hours. The product is then purified through filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(Nitromethylsulfonyl)-4-phenylbenzene undergoes various chemical reactions, including:

    Oxidation: The nitromethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-(Nitromethylsulfonyl)-4-phenylbenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Nitromethylsulfonyl)-4-phenylbenzene involves its interaction with specific molecular targets. The nitromethylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the target .

Comparison with Similar Compounds

  • 1-Nitro-3-[(phenylsulfonyl)methyl]benzene
  • 4-Nitrobenzenesulfonyl chloride
  • 4-Phenylbenzenesulfonyl chloride

Comparison: Compared to similar compounds, it offers a versatile platform for further functionalization and exploration in various research fields .

Properties

CAS No.

653588-42-2

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

1-(nitromethylsulfonyl)-4-phenylbenzene

InChI

InChI=1S/C13H11NO4S/c15-14(16)10-19(17,18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2

InChI Key

MHRLCMUCLWDTAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.